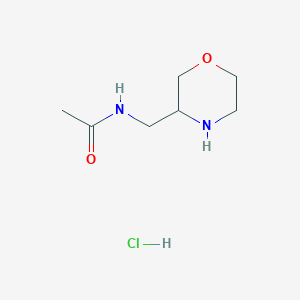
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with pyridine derivatives.
Alkylation: Introduction of the ethyl group at the 1-position.
Hydroxylation: Introduction of the hydroxyl group at the 6-position.
Methylation: Introduction of the methyl group at the 4-position.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the pyridine ring to a piperidine ring.
Substitution: Substitution reactions at the ethyl or methyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a ligand in binding studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of dyes, agrochemicals, or other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one would depend on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate biochemical pathways related to its target.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-4-methylpyridin-2(1H)-one: Lacks the hydroxyl group at the 6-position.
6-Hydroxy-4-methylpyridin-2(1H)-one: Lacks the ethyl group at the 1-position.
1-Ethyl-6-hydroxy-2(1H)-pyridinone: Similar structure but different substitution pattern.
Uniqueness
1-Ethyl-6-hydroxy-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
31643-63-7 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
1-ethyl-6-hydroxy-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-3-9-7(10)4-6(2)5-8(9)11/h4-5,10H,3H2,1-2H3 |
Clave InChI |
RWBLSVPYDPODTR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=CC1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(1,1,2-trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid](/img/structure/B15341034.png)
![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)
![3-[(1-Hydroxynaphthalene-2-carbonyl)amino]-4-(nonadecan-2-ylamino)benzoic acid](/img/structure/B15341056.png)
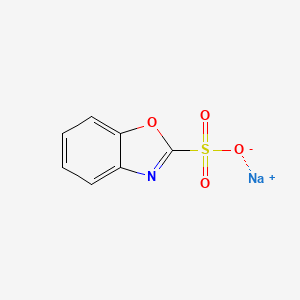
![4,4,5,5-Tetrafluoro-1-[(2-hydroxyethyl)amino]-1-(2-hydroxy-5-methylphenyl)pent-1-(z)-ene-3-one](/img/structure/B15341075.png)
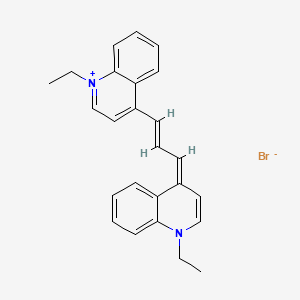

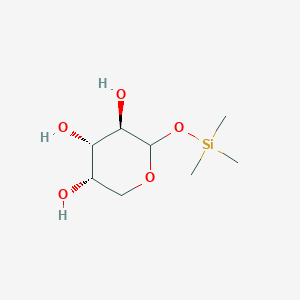
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
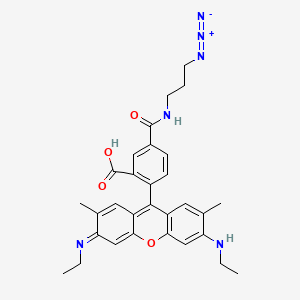

![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
